Impurity of Doxercalciferol
CAS No.: 127516-23-8
Cat. No.: VC21344232
Molecular Formula: C28H44O2
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127516-23-8 |
---|---|
Molecular Formula | C28H44O2 |
Molecular Weight | 412.6 g/mol |
IUPAC Name | (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 |
Standard InChI Key | HKXBNHCUPKIYDM-BLKIPSJVSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Definition and Classification of Doxercalciferol Impurities
Origin of Impurities
Doxercalciferol impurities can originate from various sources in the pharmaceutical development and manufacturing process. These impurities may be classified as:
Process-related impurities that emerge during the synthesis of doxercalciferol, including starting materials, intermediates, and by-products. Notably, ergocalciferol serves as the starting material for doxercalciferol manufacturing and is consequently one of the primary impurities that requires monitoring . The synthetic pathway from ergocalciferol to doxercalciferol can generate several intermediate compounds that may remain as trace impurities in the final product.
Degradation-related impurities form during storage or under stress conditions such as exposure to heat, light, humidity, or oxidative environments. The structural complexity of doxercalciferol, with its multiple double bonds and hydroxyl groups, makes it particularly susceptible to various degradation pathways, resulting in the formation of several potential impurities.
Types of Doxercalciferol Impurities
Based on the available research, several specific impurities of doxercalciferol have been identified and characterized:
Ergocalciferol (Vitamin D2): With a molecular formula of C₂₇H₄₂O and molecular weight of 382.63, ergocalciferol serves as both a starting material for doxercalciferol synthesis and a potential impurity in the final product . Its structural similarity to doxercalciferol necessitates specific analytical methods for differentiation and quantification.
Trans-Doxercalciferol: A geometric isomer of doxercalciferol that differs in the spatial arrangement of atoms around one or more double bonds . This isomeric impurity may have altered biological activity compared to doxercalciferol.
Previtamin D2: With a molecular formula of C₂₈H₄₄O and molecular weight of 396.65, previtamin D2 represents an intermediate form in the vitamin D synthesis pathway .
1β-Hydroxy Vitamin D2: An isomer of doxercalciferol with the hydroxyl group in the beta position rather than the alpha position, potentially affecting its biological activity and metabolism .
Additional identified impurities include β-Doxecalciferol, dihydrodoxercalciferol, and pre-doxecalciferol, each representing variations in the chemical structure that may arise during synthesis or storage .
Name | Retention Time (RT) | RRT (versus Doxercalciferol) |
---|---|---|
Doxercalciferol | ~10.72 min | 1.00 |
Impurity-A | ~10.05 min | 0.94 |
Ergocalciferol | ~23.56 min | 2.20 |
Impurity-B | ~26.19 min | 2.44 |
The elution order and separation of these compounds enable reliable identification and quantification of doxercalciferol and its impurities in pharmaceutical preparations .
Method Precision for Impurities
The precision of the analytical method for doxercalciferol impurities was assessed through repeated injections of standard preparations. The results of method precision studies for impurity-A, ergocalciferol, and impurity-B are presented in Table 2.
Injection | Impurity-A | Ergocalciferol | Impurity-B | |||
---|---|---|---|---|---|---|
RT | Area | RT | Area | RT | Area | |
1 | 10.05 | 57793 | 23.62 | 50263 | 26.19 | 42425 |
2 | 10.00 | 61823 | 23.59 | 51844 | 26.16 | 42747 |
3 | 10.01 | 58024 | 23.57 | 50718 | 26.14 | 41119 |
4 | 10.09 | 57145 | 23.60 | 51692 | 26.15 | 40888 |
5 | 10.12 | 58321 | 23.58 | 52524 | 26.12 | 39553 |
6 | 10.10 | 57361 | 23.55 | 49452 | 26.10 | 39672 |
%RSD | 0.49 | 2.95 | 0.10 | 2.23 | 0.12 | 3.25 |
The low relative standard deviation (RSD) values for both retention times and peak areas demonstrate the high precision of the method for the quantification of doxercalciferol impurities .
Chemical Characterization of Major Impurities
Ergocalciferol (Vitamin D2)
Ergocalciferol, also known as vitamin D2, serves as both a starting material for doxercalciferol synthesis and a potential impurity in the final product. With a molecular formula of C₂₇H₄₂O and molecular weight of 382.63, ergocalciferol differs structurally from doxercalciferol in the absence of the 1α-hydroxyl group .
The presence of ergocalciferol as an impurity in doxercalciferol preparations necessitates careful monitoring due to its biological activity. While both compounds belong to the vitamin D family, their pharmacokinetic and pharmacodynamic properties may differ, potentially affecting the therapeutic efficacy and safety of doxercalciferol preparations.
Structural Isomers and Derivatives
Several structural isomers and derivatives of doxercalciferol have been identified as potential impurities, including:
Trans-Doxercalciferol: A geometric isomer differing from doxercalciferol in the spatial arrangement around one or more double bonds .
1β-Hydroxy Vitamin D2: A positional isomer with the hydroxyl group in the beta position rather than the alpha position, potentially affecting its receptor binding and biological activity .
Previtamin D2: With a molecular formula of C₂₈H₄₄O and molecular weight of 396.65, previtamin D2 represents an intermediate form in the vitamin D synthesis pathway .
Dihydrodoxercalciferol: A reduced form of doxercalciferol with fewer double bonds, potentially arising from hydrogenation reactions during synthesis or storage .
These structural variants may possess different physical, chemical, and biological properties compared to doxercalciferol, emphasizing the importance of their identification and quantification in pharmaceutical preparations.
Analytical Challenges and Solutions
Method Development Challenges
The development of analytical methods for doxercalciferol impurities presented several challenges, primarily related to the structural similarity between doxercalciferol and some of its impurities. Initial method development attempts faced difficulties in achieving adequate separation of all impurities, particularly ergocalciferol and impurity-B .
These challenges were addressed through systematic optimization of chromatographic conditions, including:
-
Modification of the gradient elution program to improve separation
-
Adjustment of mobile phase composition to enhance selectivity
-
Optimization of flow rate to achieve better resolution
-
Selection of appropriate detection wavelength for maximum sensitivity
The optimized method successfully addressed these challenges, achieving good separation of doxercalciferol from its impurities with adequate resolution and sensitivity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume